molecular formula C14H19N3O4S B2894565 N-ethyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide CAS No. 941940-35-8

N-ethyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

Cat. No. B2894565
M. Wt: 325.38
InChI Key: OABOGSBESPWKFC-UHFFFAOYSA-N
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Description

“N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide” is a chemical compound. However, detailed information about this compound is not readily available12.



Synthesis Analysis

Unfortunately, I couldn’t find any specific information on the synthesis of “N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide”.



Molecular Structure Analysis

I couldn’t find any specific information on the molecular structure of “N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide”.



Chemical Reactions Analysis

No specific information on the chemical reactions involving “N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide” was found.



Physical And Chemical Properties Analysis

The physical and chemical properties of “N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide” are not available in the sources I searched1.


Scientific Research Applications

Copper(II)-Catalyzed Remote Sulfonylation of Aminoquinolines

Copper(II)-catalyzed remote sulfonylation represents a significant advancement in the functionalization of quinoline derivatives, which are closely related to the chemical structure of interest. This method utilizes sodium sulfinates as sulfide sources, offering an environmentally friendly and efficient approach to generate benzamide derivatives, highlighting the compound's relevance in green chemistry and synthetic methodology (Xia et al., 2016).

Antagonistic Properties on NMDA and AMPA Receptors

Research on N-sulfonyl derivatives of similar quinoline compounds has demonstrated their potential as antagonists at the glycine-site of the NMDA receptor and AMPA receptor, indicating their significance in neuropharmacology and the development of therapeutic agents for neurological disorders (Hays et al., 1993).

Antibacterial Activity and DNA-Gyrase Inhibition

Quinoline carboxylic acids, related to the compound , have been studied for their antibacterial activity and ability to inhibit DNA gyrase, an enzyme critical for bacterial DNA replication. These studies have established a quantitative structure-activity relationship (QSAR) demonstrating the dependence of antibacterial potency on specific structural features, contributing to the design of new antibacterial agents (Domagala et al., 1988).

Synthesis of Ionic Liquids

Research into the solvent-free catalyzed aminolysis of epoxides has led to the development of new classes of ionic liquids, showcasing the versatility of quinoline-based compounds in creating environmentally friendly solvents with potential applications in various industrial processes (Fringuelli et al., 2004).

Molecular Docking and Antimalarial Activity

Theoretical investigations and molecular docking studies of sulfonamide derivatives have highlighted their potential in antimalarial activity, offering insights into the design of novel therapeutic agents against malaria and possibly other viral infections, including COVID-19 (Fahim & Ismael, 2021).

Safety And Hazards

No specific safety and hazard information for “N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide” was found1.


Future Directions

Unfortunately, I couldn’t find any specific information on the future directions of “N-ethyl-N’-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide”.


properties

IUPAC Name

N-ethyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4S/c1-3-15-13(18)14(19)16-11-7-6-10-5-4-8-17(12(10)9-11)22(2,20)21/h6-7,9H,3-5,8H2,1-2H3,(H,15,18)(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OABOGSBESPWKFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NC1=CC2=C(CCCN2S(=O)(=O)C)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N'-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)oxamide

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